![molecular formula C23H15N5O4 B11692563 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

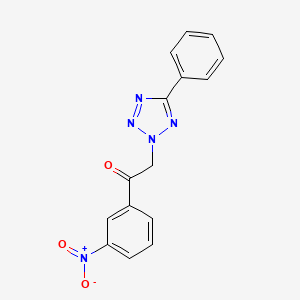

N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-yliden]-3-nitrobenzohydrazid ist eine komplexe organische Verbindung, die die Strukturmerkmale von Benzimidazol, Chromen und Nitrobenzohydrazid vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-yliden]-3-nitrobenzohydrazid erfolgt typischerweise in einem mehrstufigen Verfahren. Ein gängiges Verfahren beginnt mit der Herstellung der Benzimidazol- und Chromen-Zwischenprodukte. Diese Zwischenprodukte werden dann unter bestimmten Bedingungen miteinander umgesetzt, um das Endprodukt zu bilden.

Herstellung des Benzimidazol-Zwischenprodukts: Das Benzimidazol-Zwischenprodukt kann durch Reaktion von o-Phenylendiamin mit einem geeigneten Aldehyd in Gegenwart eines sauren Katalysators synthetisiert werden.

Herstellung des Chromen-Zwischenprodukts: Das Chromen-Zwischenprodukt wird typischerweise durch die Kondensation von Salicylaldehyd mit einem geeigneten Keton in Gegenwart einer Base synthetisiert.

Bildung des Endprodukts: Die Benzimidazol- und Chromen-Zwischenprodukte werden dann mit 3-Nitrobenzohydrazid unter Rückflussbedingungen in einem geeigneten Lösungsmittel, wie z. B. Ethanol, umgesetzt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-yliden]-3-nitrobenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Derivate mit höherem Oxidationszustand zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Benzimidazol- oder Chromen-Molekülteilen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

Reduktion: Gängige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Acylierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Oxidationsprodukte: Nitroso-Derivate oder andere oxidierte Formen.

Reduktionsprodukte: Amino-Derivate.

Substitutionsprodukte: Verschiedene substituierte Benzimidazol- oder Chromen-Derivate.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere aufgrund ihres potenziellen Antikrebs-, Antivirus- und Antibakteriellen-Potenzials.

Biologische Studien: Sie kann aufgrund ihrer Fähigkeit, mit bestimmten Biomolekülen zu interagieren, als Sonde zur Untersuchung verschiedener biologischer Prozesse verwendet werden.

Materialwissenschaften: Die Strukturmerkmale der Verbindung können sie für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften nützlich machen.

Wirkmechanismus

Der Mechanismus, durch den N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-yliden]-3-nitrobenzohydrazid seine Wirkung entfaltet, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit spezifischen molekularen Zielstrukturen zu interagieren. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder Nukleinsäuren sein. Die Struktur der Verbindung ermöglicht es ihr, Wasserstoffbrückenbindungen, π-π-Wechselwirkungen und andere nicht-kovalente Wechselwirkungen mit diesen Zielstrukturen zu bilden und so deren Aktivität zu modulieren.

Wirkmechanismus

The mechanism of action of N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzimidazol-Derivate: Verbindungen wie Benzimidazol selbst oder seine verschiedenen substituierten Derivate.

Chromen-Derivate: Verbindungen wie Chromen oder seine substituierten Derivate.

Nitrobenzohydrazid-Derivate: Verbindungen, die die Nitrobenzohydrazid-Einheit enthalten.

Einzigartigkeit

N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-yliden]-3-nitrobenzohydrazid ist einzigartig durch seine Kombination von drei verschiedenen Strukturmotiven: Benzimidazol, Chromen und Nitrobenzohydrazid. Diese Kombination verleiht ihr einzigartige chemische und biologische Eigenschaften, die in Verbindungen nicht zu finden sind, die nur eines oder zwei dieser Motive enthalten.

Eigenschaften

Molekularformel |

C23H15N5O4 |

|---|---|

Molekulargewicht |

425.4 g/mol |

IUPAC-Name |

N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-nitrobenzamide |

InChI |

InChI=1S/C23H15N5O4/c29-22(15-7-5-8-16(12-15)28(30)31)26-27-23-17(13-14-6-1-4-11-20(14)32-23)21-24-18-9-2-3-10-19(18)25-21/h1-13H,(H,24,25)(H,26,29)/b27-23- |

InChI-Schlüssel |

UECYOJKFWPLXRQ-VYIQYICTSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/O2)C4=NC5=CC=CC=C5N4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O2)C4=NC5=CC=CC=C5N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)

![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)

![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)

![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)

![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)

![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)

![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)